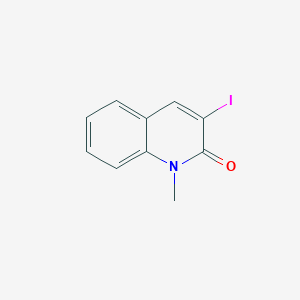
3-Iodo-1-methylquinolin-2(1H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Iodo-1-methylquinolin-2(1H)-one is an organic compound belonging to the quinolinone family It is characterized by the presence of an iodine atom at the third position, a methyl group at the first position, and a quinolinone core structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Iodo-1-methylquinolin-2(1H)-one typically involves the iodination of 1-methyl-2(1H)-quinolinone. One common method is the electrophilic iodination reaction, where iodine is introduced to the quinolinone core. The reaction conditions often include the use of iodine and an oxidizing agent such as sodium hypochlorite or hydrogen peroxide in an organic solvent like dichloromethane. The reaction is usually carried out at room temperature to ensure high yield and selectivity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters can lead to consistent product quality and higher yields. Additionally, the purification of the final product is achieved through techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
3-Iodo-1-methylquinolin-2(1H)-one undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The quinolinone core can undergo oxidation to form quinoline derivatives or reduction to form dihydroquinolinone derivatives.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki or Sonogashira coupling to form biaryl or alkyne derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate in organic solvents.
Major Products
Substitution Products: Azido, thiol, or other substituted quinolinone derivatives.
Oxidation Products: Quinoline derivatives.
Reduction Products: Dihydroquinolinone derivatives.
Coupling Products: Biaryl or alkyne derivatives.
Aplicaciones Científicas De Investigación
3-Iodo-1-methylquinolin-2(1H)-one has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential anticancer, antimicrobial, and anti-inflammatory properties.
Material Science: The compound is explored for its use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Chemical Biology: It serves as a probe for studying biological processes and interactions due to its ability to form covalent bonds with biomolecules.
Catalysis: The compound is investigated for its role as a ligand in catalytic reactions, enhancing the efficiency and selectivity of various transformations.
Mecanismo De Acción
The mechanism of action of 3-Iodo-1-methylquinolin-2(1H)-one depends on its application. In medicinal chemistry, it may exert its effects by interacting with specific molecular targets such as enzymes or receptors. The iodine atom can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The quinolinone core can also participate in π-π interactions with aromatic residues in proteins, enhancing binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
- 3-Iodo-1-methyl-2-phenyl-1H-indole
- 3-Iodo-1-methyl-2-(p-tolyl)-1H-indole
- 2-(2,5-Dimethylphenyl)-3-iodo-1-methyl-1H-indole
Uniqueness
3-Iodo-1-methylquinolin-2(1H)-one is unique due to its quinolinone core, which imparts distinct electronic and steric properties compared to indole derivatives The presence of the iodine atom at the third position enhances its reactivity and allows for diverse functionalization
Propiedades
Número CAS |
138037-41-9 |
|---|---|
Fórmula molecular |
C10H8INO |
Peso molecular |
285.08 g/mol |
Nombre IUPAC |
3-iodo-1-methylquinolin-2-one |
InChI |
InChI=1S/C10H8INO/c1-12-9-5-3-2-4-7(9)6-8(11)10(12)13/h2-6H,1H3 |
Clave InChI |
CRCKGRNETYMWJQ-UHFFFAOYSA-N |
SMILES |
CN1C2=CC=CC=C2C=C(C1=O)I |
SMILES canónico |
CN1C2=CC=CC=C2C=C(C1=O)I |
Sinónimos |
2(1H)-Quinolinone,3-iodo-1-methyl-(9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















